molecular formula C23H18N2O3 B6072975 METHYL 4-{[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]METHYL}BENZOATE

METHYL 4-{[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]METHYL}BENZOATE

Cat. No.: B6072975
M. Wt: 370.4 g/mol
InChI Key: BHTNIMOXDQRFNE-UHFFFAOYSA-N
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Description

Methyl 4-{[1-oxo-4-phenyl-2(1H)-phthalazinyl]methyl}benzoate is a complex organic compound with a molecular formula of C23H18N2O3. This compound is known for its unique structure, which includes a phthalazine ring system fused with a benzoate ester. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[1-oxo-4-phenyl-2(1H)-phthalazinyl]methyl}benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-phenylphthalazin-1(2H)-one with methyl 4-formylbenzoate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[1-oxo-4-phenyl-2(1H)-phthalazinyl]methyl}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)

Major Products Formed

    Oxidation: Carboxylic acid derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted benzoate esters

Scientific Research Applications

Methyl 4-{[1-oxo-4-phenyl-2(1H)-phthalazinyl]methyl}benzoate is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-{[1-oxo-4-phenyl-2(1H)-phthalazinyl]methyl}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-formylbenzoate
  • Methyl 4-(bromomethyl)benzoate
  • Methyl 4-oxo-4-phenylbut-2-enoate

Uniqueness

Methyl

Properties

IUPAC Name

methyl 4-[(1-oxo-4-phenylphthalazin-2-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c1-28-23(27)18-13-11-16(12-14-18)15-25-22(26)20-10-6-5-9-19(20)21(24-25)17-7-3-2-4-8-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTNIMOXDQRFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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